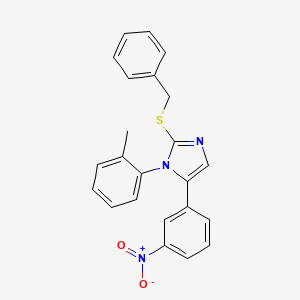
N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C21H19F2N5O3S and its molecular weight is 459.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Synthesis
Chemical Reactivity : The compound exhibits notable reductive chemistry, such as the enzymatic reduction of nitro groups in hypoxic cells, contributing to its selective toxicity towards these cells. This reactivity is significant in the context of hypoxia-selective cytotoxins, useful in targeting hypoxic tumor cells (Palmer et al., 1995).
Synthesis Applications : It serves as a precursor for various heterocyclic compounds, as evidenced by studies on pyrimidine-5-carboxamide derivatives synthesis. The compound's ability to undergo reactions like alkylation in alkaline mediums is of interest in synthetic chemistry (Dotsenko et al., 2013).
Biological Evaluation and Antitumor Activity
Anticancer Properties : This compound has been evaluated for its potential in anticancer therapies. For example, derivatives of this compound have been screened against human tumor breast cancer cell lines, showing significant activity, indicating its potential in cancer research (Ghorab et al., 2014).
Dual Inhibitors of Enzymes : Derivatives of the compound are being investigated as dual inhibitors of dihydrofolate reductase and thymidylate synthase, highlighting their potential as antitumor agents. The compound's structure allows it to inhibit these crucial enzymes involved in tumor growth and proliferation (Gangjee et al., 2005).
Antibacterial and Antioxidant Potential
Antibacterial Activities : There's an exploration into the antimicrobial potential of newly synthesized derivatives of this compound. Some of these derivatives have shown potent inhibitory action against various bacterial strains, indicating their utility in developing new antibacterial agents (Kumar et al., 2011).
Antioxidant Properties : The antioxidant potential of certain derivatives has also been studied, with some showing profound antioxidant potential in the DPPH assay method. This suggests their use in combating oxidative stress-related conditions (Kumar et al., 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-amino-2-thiouracil with 2,4-dimethylphenyl isocyanate to form N-(2-(2,4-dimethylphenylamino)-2-oxoethyl)thiouracil. This intermediate is then reacted with 3,4-difluorobenzoyl chloride to form N-(2-(2,4-dimethylphenylamino)-2-oxoethyl)-3,4-difluorobenzamide. Finally, the compound is cyclized with formic acid to form the desired product, N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide.", "Starting Materials": [ "4-amino-2-thiouracil", "2,4-dimethylphenyl isocyanate", "3,4-difluorobenzoyl chloride", "formic acid" ], "Reaction": [ "4-amino-2-thiouracil is reacted with 2,4-dimethylphenyl isocyanate in the presence of a base to form N-(2-(2,4-dimethylphenylamino)-2-oxoethyl)thiouracil.", "N-(2-(2,4-dimethylphenylamino)-2-oxoethyl)thiouracil is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base to form N-(2-(2,4-dimethylphenylamino)-2-oxoethyl)-3,4-difluorobenzamide.", "Finally, N-(2-(2,4-dimethylphenylamino)-2-oxoethyl)-3,4-difluorobenzamide is cyclized with formic acid to form N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide." ] } | |
CAS-Nummer |
888425-75-0 |
Produktname |
N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide |
Molekularformel |
C21H19F2N5O3S |
Molekulargewicht |
459.47 |
IUPAC-Name |
N-[4-amino-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C21H19F2N5O3S/c1-10-3-6-15(11(2)7-10)25-16(29)9-32-21-27-18(24)17(20(31)28-21)26-19(30)12-4-5-13(22)14(23)8-12/h3-8H,9H2,1-2H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |
InChI-Schlüssel |
XDFIIMMRKOXPQM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-fluorobenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2640718.png)
![ethyl 4-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2640719.png)

![N-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride](/img/structure/B2640722.png)
![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2640723.png)
![6-(3,4-Dimethylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2640725.png)
![8-bromo-10-methoxy-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2640726.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2640727.png)

![2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2640731.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B2640733.png)
![2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2640735.png)

![N-[(2-Benzylcyclopropyl)methyl]-2-chloroacetamide](/img/structure/B2640740.png)